N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide
Description
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, which includes a dichlorophenyl group, an oxadiazole ring, and a sulfonylbenzamide moiety, contributes to its wide range of applications in scientific research.
Properties
Molecular Formula |
C21H20Cl2N4O4S |
|---|---|
Molecular Weight |
495.4 g/mol |
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide |
InChI |
InChI=1S/C21H20Cl2N4O4S/c1-13-3-2-10-27(12-13)32(29,30)16-7-4-14(5-8-16)19(28)24-21-26-25-20(31-21)17-11-15(22)6-9-18(17)23/h4-9,11,13H,2-3,10,12H2,1H3,(H,24,26,28) |
InChI Key |
OHGQGNFZRXZGDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide typically involves multiple steps. The process begins with the preparation of the 1,3,4-oxadiazole ring, which is formed through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The dichlorophenyl group is introduced through a substitution reaction, and the sulfonylbenzamide moiety is attached via sulfonylation reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The dichlorophenyl group can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit notable antimicrobial properties. For instance, derivatives of oxadiazoles have shown effectiveness against various bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum . The structure of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide suggests potential for similar antimicrobial activity due to its unique functional groups.
Neuropharmacology
The oxadiazole scaffold is increasingly recognized in neuropharmacological research. Compounds with similar structures have been investigated for their ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative disorders such as Parkinson's disease . The potential of this compound as a MAO inhibitor could position it as a candidate for further development in treating neurodegenerative conditions.
Anticancer Properties
Studies have suggested that oxadiazole derivatives possess anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest . Research into the specific effects of this compound on cancer cell lines could provide insights into its potential use in oncology.
Case Study 1: Antimicrobial Efficacy
A study conducted on similar oxadiazole compounds showed that modifications in the benzene ring significantly influenced antimicrobial activity. The synthesized compounds were tested against standard bacterial strains and displayed varying degrees of effectiveness compared to established antibiotics . This highlights the need for further investigation into the specific effects of this compound.
Case Study 2: Neuroprotective Effects
Research on related oxadiazole derivatives indicated their potential as neuroprotective agents by inhibiting MAO activity . The implications for treating neurodegenerative diseases are significant and warrant additional studies on this compound to evaluate its efficacy in this area.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and proteins, inhibiting their activity. The dichlorophenyl group enhances the compound’s ability to penetrate cell membranes, while the sulfonylbenzamide moiety contributes to its binding affinity to target molecules. These interactions disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide can be compared to other oxadiazole derivatives, such as:
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide: Similar structure but with a different substitution pattern on the phenyl ring.
N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide: Similar structure but with different positions of the chlorine atoms on the phenyl ring. The uniqueness of this compound lies in its specific substitution pattern, which influences its biological activity and chemical reactivity
Biological Activity
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide is a synthetic compound belonging to the oxadiazole class, notable for its diverse biological activities. This article reviews the compound's synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.
Chemical Structure and Synthesis
The molecular structure of this compound features a 1,3,4-oxadiazole ring fused with a dichlorophenyl group and a sulfonamide moiety. The synthesis typically involves several steps:
- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acids.
- Substitution Reactions : The introduction of the dichlorophenyl group and the sulfonamide moiety occurs via nucleophilic substitution.
- Final Amidation : The benzamide structure is completed through an amidation reaction.
Antimicrobial Properties
Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antimicrobial activity. For instance:
| Compound | Target Microorganism | Method | Result |
|---|---|---|---|
| Compound A | Staphylococcus aureus | Disk diffusion | Inhibition zone of 15 mm |
| Compound B | Escherichia coli | Broth microdilution | MIC of 32 µg/mL |
| Compound C | Candida albicans | Disk diffusion | Inhibition zone of 18 mm |
These results suggest that the oxadiazole framework may enhance binding affinity to bacterial cell walls or interfere with metabolic pathways essential for microbial growth .
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound indicate its potential as an inhibitor of specific protein kinases involved in cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 10 | Induction of caspase-dependent apoptosis |
| HeLa (cervical cancer) | 15 | Inhibition of cell cycle progression at G2/M phase |
| A549 (lung cancer) | 12 | Modulation of apoptotic signaling pathways |
The mechanism appears to involve the disruption of key signaling pathways that regulate cell survival and proliferation .
Enzyme Inhibition
The compound has shown promising results as an enzyme inhibitor. Studies indicate that it may inhibit enzymes critical in various biological processes:
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| Protein Kinase A | Competitive | 25 |
| Thrombin | Non-competitive | 30 |
These findings highlight the compound's potential as a therapeutic agent in diseases where these enzymes play a pivotal role .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled study involving multiple bacterial strains, this compound was tested against antibiotic-resistant strains. The compound exhibited significant activity against Staphylococcus aureus with an MIC comparable to conventional antibiotics.
Case Study 2: Cancer Cell Line Evaluation
An evaluation using multicellular tumor spheroids demonstrated that this compound effectively penetrates tumor tissues and reduces tumor viability by inducing programmed cell death mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
